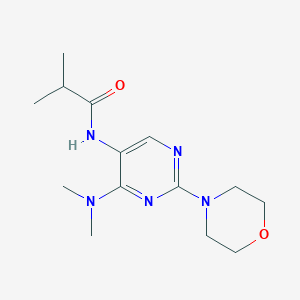

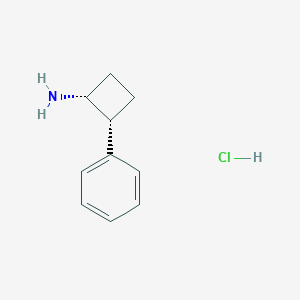

![molecular formula C20H20FN3O B2501399 8-(3-Fluorobenzyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1189667-20-6](/img/structure/B2501399.png)

8-(3-Fluorobenzyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 8-(3-Fluorobenzyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a derivative within the class of triazaspirodecanone compounds. These compounds have been studied for their potential pharmacological properties, particularly in the context of antipsychotic and anticonvulsant activities. The structure of the compound includes a triazaspirodecanone core, which is a common feature in this class of compounds, and is modified with various substituents that can influence its biological activity.

Synthesis Analysis

The synthesis of related triazaspirodecanone compounds typically involves multiple steps, starting from phenylacetonitriles or similar precursors. For instance, the synthesis of 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines, which share some structural similarities with the compound , involves a four-stage process that includes condensation and substitution reactions to introduce the desired functional groups . Although the exact synthesis of 8-(3-Fluorobenzyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one is not detailed, it is likely to follow a similar synthetic route with specific modifications to introduce the 3-fluorobenzyl moiety.

Molecular Structure Analysis

The molecular structure of triazaspirodecanone derivatives is crucial for their pharmacological profile. A study on spiperone, a related compound, revealed that different polymorphs can exhibit variations in the conformation of the side chain and the nature of hydrogen bonding, which may have implications for their pharmacological activity . The presence of a fluorine atom, as in the 3-fluorobenzyl group, can also affect the molecule's conformation and, consequently, its interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of triazaspirodecanone derivatives is influenced by the substituents on the phenyl moiety and the nitrogen atoms. For example, the behavioral activity of these compounds can be sensitive to changes on the 1-phenyl moiety, while substituents on the nitrogen atoms are more generally tolerated . This suggests that the 3-fluorobenzyl group in the compound of interest may play a significant role in its chemical reactivity and biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazaspirodecanone derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of a fluorine atom can influence these properties by affecting the molecule's polarity and hydrogen bonding capacity. The pharmacological activity of these compounds, as assessed by tests such as the maximal electroshock seizure (MES) test and rotarod test, is also a critical aspect of their chemical properties. Some derivatives have shown potent anticonvulsant activity with a favorable separation between effective doses and doses causing side effects .

Wissenschaftliche Forschungsanwendungen

Cancer Research

One study focused on the synthesis, structure-activity relationships, and biological activity evaluation of novel spirocyclic thiazolidin-4-ones, including triazaspiro[4.5]dec-8-ene benzylidine derivatives, as potential epidermal growth factor receptor inhibitors. Compound 18, a derivative within this series, showed significant inhibitory activity and moderate antiproliferative activity against the MCF-7 cell line in vitro. This indicates potential utility in cancer therapy, specifically targeting epidermal growth factor receptors (Fleita, Sakka, & Mohareb, 2013).

Antipsychotic Potential

Another study examined a series of 8-[3-[bis(4-fluorophenyl)amino]propyl]-1-aryl-1,3,8- triazaspiro[4.5]decan-4-ones, including closely related compounds to the one , for their potential as antipsychotic agents. These compounds exhibited antipsychotic profiles in biochemical and behavioral pharmacological test models, suggesting their potential use in treating psychiatric disorders (Wise et al., 1985).

Anticonvulsant Activity

The synthesis and anticonvulsant activity of new fluorinated N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-dione derivatives were investigated. Some derivatives exhibited significant anticonvulsant activity in both maximal electroshock (MES) and subcutaneous metrazole (sc.Met) tests, showcasing the potential for developing new anticonvulsant drugs (Obniska, Kamiński, Zagórska, Dzierżawska-Majewska, & Karolak‐Wojciechowska, 2006).

Antiviral Research

A series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives were synthesized and evaluated for their efficacy against human coronavirus and influenza virus. Several compounds demonstrated inhibitory activity against human coronavirus 229E replication, indicating their potential as antiviral agents in the development of treatments for viral infections (Apaydın, Cesur, Stevaert, Naesens, & Cesur, 2019).

Analgesic and Anti-inflammatory Applications

Research into novel spiro heterocycles, specifically 2-amino-7-oxa-3-thia-1-azaspiro[5,5]undec-1-enes and related compounds, has shown significant activity in pain and inflammation assays. This suggests the potential for these compounds in the development of new analgesic and anti-inflammatory drugs (Cohen, Banner, & Lopresti, 1978).

Eigenschaften

IUPAC Name |

8-[(3-fluorophenyl)methyl]-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O/c21-17-8-4-5-15(13-17)14-24-11-9-20(10-12-24)22-18(19(25)23-20)16-6-2-1-3-7-16/h1-8,13H,9-12,14H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWYONNUZJOTBJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12NC(=O)C(=N2)C3=CC=CC=C3)CC4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(3-Fluorobenzyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

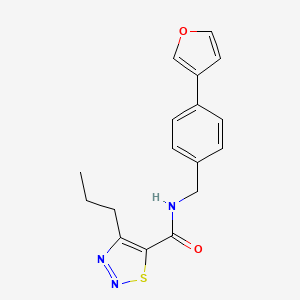

![Ethyl 3-(4-methylphenyl)-5-[(2-naphthalen-2-yloxyacetyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2501317.png)

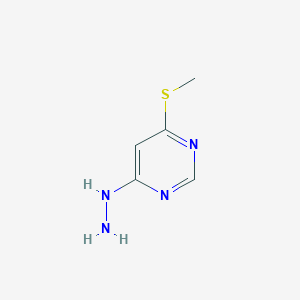

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2501318.png)

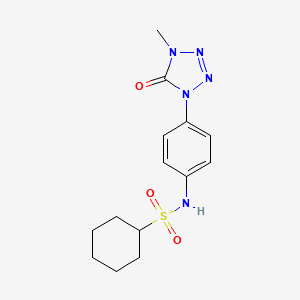

![N-[3-(5-Cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)propyl]prop-2-enamide](/img/structure/B2501325.png)

![7-(tert-butyl)-1-methyl-3-(2-methylallyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2501326.png)

![N-(3-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2501328.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2501333.png)

![tert-Butyl (1R*,4R*)-4-[(cyclopentylmethyl)amino]cyclohexylcarbamate](/img/structure/B2501337.png)

![3-[4-Amino-3-[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2501339.png)